1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one
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Overview
Description
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one is a chemical compound with the molecular formula C9H8Br2OS and a molecular weight of 324.04 g/mol . This compound is characterized by the presence of a sulfanyl group attached to an ethanone moiety, with two bromine atoms substituted on the phenyl ring .
Preparation Methods
The synthesis of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one typically involves the reaction of 2,3-dibromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors . The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one include:
1-{[(2,6-dibromophenyl)methyl]sulfanyl}ethan-1-one: Differing in the position of bromine atoms on the phenyl ring.
1-{[(2,4-dibromophenyl)methyl]sulfanyl}ethan-1-one: Another positional isomer with bromine atoms at different locations.
The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
S-[(2,3-dibromophenyl)methyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIVICMJAYMTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=C(C(=CC=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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